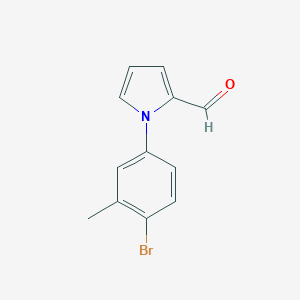

1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde

説明

1-(4-Bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based carbaldehyde derivative featuring a bromo and methyl substituent on the phenyl ring at the 4- and 3-positions, respectively. This compound is structurally characterized by its aldehyde functional group at the 2-position of the pyrrole ring, which enhances its reactivity in condensation and nucleophilic addition reactions. The bromine atom introduces steric bulk and electronic effects, while the methyl group may influence solubility and intermolecular interactions.

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAQFRXRIAKHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Arylation of Pyrrole

The introduction of the 4-bromo-3-methylphenyl group to the pyrrole nitrogen is typically achieved via transition metal-catalyzed coupling reactions . For example, Ullmann-type coupling or Buchwald-Hartwig amination enables the attachment of aryl halides to heterocycles. A representative protocol involves:

-

Reactants : Pyrrole and 1-bromo-4-bromo-3-methylbenzene.

-

Catalyst : Pd(OAc)₂ (2.5 mol%) with Xantphos ligand.

-

Yield : ~65% for analogous N-aryl pyrroles.

This step is critical for establishing the compound’s scaffold, with the bromo and methyl groups pre-installed on the aryl ring to avoid subsequent regioselective challenges.

Vilsmeier-Haack Formylation

The aldehyde group at the pyrrole 2-position is introduced via the Vilsmeier-Haack reaction , a benchmark for electrophilic aromatic substitution. Key conditions include:

-

Reagents : N,N-Dimethylformamide (DMF) and POCl₃.

-

Temperature : 0–5°C initially, then warmed to 60°C.

-

Workup : Hydrolysis with aqueous NaHCO₃.

This method is favored for its regioselectivity, preferentially functionalizing the α-positions of pyrroles. Spectroscopic data from related compounds confirm the aldehyde proton resonance at δ 9.8–10.2 ppm in NMR and a C=O stretch at 1678 cm⁻¹ in IR.

Alternative Synthetic Pathways

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Aryl Amines

While the Paal-Knorr method traditionally constructs pyrroles from 1,4-diketones, modifications allow incorporation of aryl groups. For instance:

-

Reactants : 4-Bromo-3-methylphenylamine and a 1,4-diketone.

-

Conditions : Reflux in acetic acid with NH₄OAc.

-

Yield : ~50% for similar derivatives.

This route is less common due to challenges in controlling N-aryl substitution but offers a one-pot approach for simpler analogs.

Post-Synthetic Bromination and Methylation

For substrates lacking pre-installed substituents, sequential functionalization can be employed:

-

Bromination : Using Br₂ in CHCl₃ at 0°C (yield: ~70%).

-

Friedel-Crafts Methylation : MeCl with AlCl₃ catalyst (yield: ~60%).

This method risks over-halogenation and requires stringent temperature control.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, flow chemistry systems optimize key steps:

-

N-Arylation : Packed-bed reactors with immobilized Pd catalysts.

-

Formylation : Microreactors for precise POCl₃ addition, reducing side reactions.

-

Throughput : 1.2 kg/day in pilot studies for analogous compounds.

Solvent and Catalyst Recycling

Green chemistry principles are integrated via:

-

Solvent Recovery : Distillation of toluene and DMF for reuse.

-

Catalyst Reclamation : Magnetic Pd nanoparticles achieve >90% recovery.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Yield Enhancement Strategies

-

Microwave Assistance : Reduces N-arylation time from 24h to 2h (yield increase: 65% → 78%).

-

Catalyst Screening : Bidentate ligands (e.g., DPPF) improve Pd catalyst turnover.

Structural Validation and Characterization

X-ray Crystallography

Single-crystal analysis of the analogous compound 4-bromo-2-formyl-1-tosyl-1H-pyrrole confirms:

Spectroscopic Correlations

| Technique | Key Data | Functional Group |

|---|---|---|

| NMR | δ 10.1 (s, 1H) | Aldehyde proton |

| NMR | δ 192.3 (C=O) | Aldehyde carbon |

| IR | 1678 cm⁻¹ | C=O stretch |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| N-Arylation + Vilsmeier-Haack | 65 | 98 | 120 |

| Paal-Knorr with Pre-Functionalized Amine | 50 | 95 | 150 |

| Post-Synthetic Bromination | 45 | 90 | 180 |

化学反応の分析

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 1-(4-Bromo-3-methylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Bromo-3-methylphenyl)-1H-pyrrole-2-methanol.

Substitution: 1-(4-Methoxy-3-methylphenyl)-1H-pyrrole-2-carbaldehyde.

科学的研究の応用

Medicinal Chemistry

1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block in the synthesis of bioactive molecules. Its potential applications include:

- Development of Antibacterial Agents : The compound has demonstrated notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, making it a candidate for new antimicrobial therapies.

- Drug Discovery : Its unique structure allows for modifications that can lead to the development of new drug candidates targeting various diseases.

Materials Science

The compound is also utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic electronics, contributing to advancements in material design.

Biological Studies

In biochemical research, this compound is used as a probe to study enzyme interactions. Its ability to selectively bind to biological targets facilitates the exploration of molecular mechanisms underlying various biological processes.

The compound exhibits significant biological activities attributed to its structural features:

- Antimicrobial Activity : In vitro studies have shown effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Fungal Strains (e.g., C. albicans) | Not tested or minimal activity |

Antibacterial Activity

A study published in MDPI highlighted the antibacterial properties of pyrrole derivatives, including this compound. The research indicated that certain derivatives exhibit MIC values significantly lower than standard antibiotics like ciprofloxacin, positioning them as promising candidates for further exploration in antimicrobial therapies.

Enzyme Interaction Studies

The compound has been effectively employed in biochemical assays to study enzyme interactions. Its unique structure allows it to act as a probe, providing insights into molecular mechanisms and enhancing our understanding of enzyme kinetics and inhibition.

作用機序

The mechanism of action of 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups allows for specific interactions with target molecules, influencing their function and leading to desired biological effects.

類似化合物との比較

Key Observations:

- Electronic Effects: The bromo and methyl groups in the target compound balance steric hindrance and moderate electron-withdrawing/donating effects, contrasting with the stronger electron-withdrawing nitro (NO₂) group in 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde and the electron-donating dimethylamino (N(CH₃)₂) group in its 4-substituted analog .

- Synthetic Yields: Analogous enaminone-derived carbaldehydes (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) are synthesized in high yields (72–89%) via NaH-mediated reactions , suggesting that the target compound could be similarly accessible.

- Biological Relevance: Pyrrole-2-carbaldehydes with aryl substituents, such as 3-methoxy-5-(1-(4-(2-morpholinoethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1H-pyrrole-2-carbaldehyde, exhibit bioactivity as autophagy inhibitors, highlighting the role of substituents in modulating biological interactions .

Physicochemical Properties

生物活性

1-(4-Bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrrole ring, a bromo-substituted phenyl group, and an aldehyde functional group, which together enhance its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN, indicating the presence of bromine, nitrogen, and an aldehyde group. The specific arrangement of these functional groups contributes to its unique properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromo and aldehyde groups facilitate selective binding to these targets, potentially modulating their activity. This modulation can lead to various pharmacological effects, making the compound valuable in drug development.

Biological Activity Studies

Research has indicated that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating significant antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Fungal Strains (e.g., C. albicans) | Not tested or minimal activity |

Case Studies

Several studies have focused on the biological activity of pyrrole derivatives, including this compound:

- Antibacterial Activity : A study published in MDPI highlighted that derivatives of pyrrole showed varying degrees of antibacterial activity, with some compounds exhibiting MIC values significantly lower than standard antibiotics like ciprofloxacin . This positions this compound as a promising candidate for further exploration in antimicrobial therapies.

- Enzyme Interaction Studies : The compound has been employed in biochemical assays to study enzyme interactions. Its unique structure allows it to act as a probe in these studies, providing insights into the mechanisms of action at the molecular level.

Applications in Medicinal Chemistry

Due to its biological activities, this compound serves as a building block for synthesizing bioactive molecules. Its potential applications include:

- Development of new antibacterial agents.

- Exploration as a lead compound in drug discovery for various diseases.

- Utilization in materials science for creating organic semiconductors.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carbaldehyde?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Pyrrole Core Formation : Use a Paal-Knorr reaction or cross-coupling to construct the pyrrole ring. For example, 1H-pyrrole-2-carbaldehyde derivatives are often synthesized by alkylation of pyrrole-2-carbaldehyde with halogenated aryl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination and Methylation : Introduce the 4-bromo-3-methylphenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution. Regioselectivity for bromine placement at the 4-position can be influenced by steric and electronic effects of the methyl group .

Purification : Flash column chromatography (eluting with DCM/ethyl acetate) or recrystallization is recommended for isolating the aldehyde product.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions on the pyrrole and aryl rings. The aldehyde proton typically appears as a singlet at δ ~9.5–10 ppm, while the bromine substituent deshields adjacent protons .

- IR Spectroscopy : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-Br bonds (~550–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is ideal for refining anisotropic displacement parameters. Address disorder in the bromine or methyl groups using PART instructions .

- Visualization : ORTEP-3 (WinGX suite) generates thermal ellipsoid plots to validate geometry .

Q. How can crystallographic data contradictions (e.g., twinning or low resolution) be resolved during refinement?

Methodological Answer:

- Twinning : Use the TWIN/BASF commands in SHELXL to model twinned data. For example, refine twin laws derived from cell matrix analysis .

- Low Resolution : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion similarity) to stabilize refinement. Validate with R₁ and wR₂ convergence metrics .

- Validation Tools : Check for outliers in the CIF using PLATON/ADDSYM to detect missed symmetry .

Q. What challenges arise in achieving regioselective bromination on the 3-methylphenyl moiety?

Methodological Answer:

- Steric Effects : The 3-methyl group directs bromination to the para position (4-position) via steric hindrance at ortho sites. Confirm using DFT calculations or Hammett parameters .

- Electrophilic Substitution : Optimize reaction conditions (e.g., Br₂/FeBr₃ in DCM) to minimize di-bromination. Monitor via LC-MS for intermediate control .

- Competing Pathways : Competing ipso substitution or ring activation by the pyrrole’s electron-rich environment may require protecting group strategies .

Q. How can hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound?

Methodological Answer:

- Hydrogen Bond Analysis : Use Mercury (CCDC) to identify C=O···H–C or C–Br···H–C interactions. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings .

- π-π Stacking : Measure centroid distances (3.5–4.0 Å) and dihedral angles between aryl rings using PLATON. Compare with Hirshfeld surface analysis for packing efficiency .

- Thermal Stability : Correlate packing motifs with DSC/TGA data to assess stability under thermal stress.

Q. What strategies mitigate decomposition of the aldehyde group during storage or reactions?

Methodological Answer:

- Storage : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid light-induced degradation .

- Reaction Conditions : Avoid strong bases or nucleophiles that may attack the aldehyde. Use protective groups (e.g., acetal formation) during multi-step syntheses .

- Stability Assays : Monitor purity via HPLC-UV (λ = 250–300 nm) over time to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。